molecular formula C6H9N3 B2491817 N-ethylpyridazin-3-amine CAS No. 68588-38-5

N-ethylpyridazin-3-amine

Cat. No. B2491817
CAS RN: 68588-38-5
M. Wt: 123.159
InChI Key: QBGIFRJRLHNPKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-ethylpyridazin-3-amine and related compounds involves several innovative methods. For example, Kasuga et al. (1974) detailed the synthesis of N-aminopyridazinium derivatives through the N-amination of pyridazine derivatives, leading to the formation of pyrazolo-diazines, showcasing a foundational approach to synthesizing N-ethylpyridazin-3-amine-related compounds (Kasuga, Hirobe, & Okamoto, 1974). Moreover, Siegfried Andreae and Ernst Schmitz (1991) discussed electrophilic aminations with oxaziridines as a versatile method for synthesizing azines and related compounds, providing a pathway to N-ethylpyridazin-3-amine (Andreae & Schmitz, 1991).

Molecular Structure Analysis

The molecular structure of N-ethylpyridazin-3-amine is characterized by its pyridazin ring, which is essential for its chemical properties and reactivity. Studies on related compounds have demonstrated the influence of structure-directing agents on the crystal and electronic structures of iodoplumbate hybrids, hinting at the complexity and versatility of N-ethylpyridazin-3-amine's structure (Guang-Ning Liu et al., 2015).

Chemical Reactions and Properties

N-ethylpyridazin-3-amine participates in various chemical reactions, showcasing its reactivity and utility in organic synthesis. For instance, Joshua S. Derasp et al. (2016) reported the divergent reactivity of N-isocyanates with primary and secondary amines, leading to the synthesis of pyridazinones and triazinones, illustrating the compound's versatility in forming heterocyclic structures (Derasp, Vincent-Rocan, & Beauchemin, 2016).

Physical Properties Analysis

The physical properties of N-ethylpyridazin-3-amine, such as solubility, melting point, and crystalline structure, play a crucial role in its application in synthesis and material science. Research on related compounds provides insights into how these properties can be tailored for specific applications, indicating the importance of understanding the physical characteristics of N-ethylpyridazin-3-amine.

Chemical Properties Analysis

The chemical properties of N-ethylpyridazin-3-amine, including its acidity, basicity, and reactivity with various reagents, are fundamental to its applications in chemical synthesis and pharmaceutical development. Studies like the electrophilic amination of amino acids with N-Boc-oxaziridines highlight the methods and mechanisms through which N-ethylpyridazin-3-amine and its derivatives can be manipulated and utilized in complex chemical reactions (Jean-Christophe Hannachi et al., 2004).

Scientific Research Applications

Photocatalytic Properties

N-ethylpyridazin-3-amine, as a part of the class of aromatic amines, shows significant relevance in the study of iodoplumbate hybrids. These hybrids demonstrate interesting photocatalytic properties under visible light irradiation, which are important in environmental applications such as dye wastewater treatment (Liu et al., 2015).

Electrophilic Amination

This compound plays a role in the field of electrophilic amination of carbanions, a key reaction in organic chemistry. The study involving N-carboxamido oxaziridines, which are closely related to N-ethylpyridazin-3-amine, highlights its application in synthesizing various organic compounds (Armstrong et al., 2000).

CO2 Capture

In the context of environmental science, the volatility of amines like N-ethylpyridazin-3-amine is a critical factor in CO2 capture technologies. Understanding the volatility characteristics of such amines can lead to more efficient and environmentally friendly CO2 capture methods (Nguyen et al., 2010).

Pyrazole Synthesis

N-ethylpyridazin-3-amine is utilized in the synthesis of pyrazoles, indicating its significance in creating structurally complex nitrogen-containing heterocycles, an area of interest in medicinal chemistry (Armstrong et al., 2005).

Catalytic N-Alkylation

In the synthesis of heteroaromatic amines, N-ethylpyridazin-3-amine can be involved in catalytic N-alkylation processes. These processes are crucial in developing compounds for various applications, including pharmaceuticals (Watanabe et al., 1996).

Safety And Hazards

N-ethylpyridazin-3-amine is classified as a dangerous substance. The hazard statements include H302-H312-H315-H318-H332-H335 . This means it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

N-ethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-6-4-3-5-8-9-6/h3-5H,2H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGIFRJRLHNPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylpyridazin-3-amine

Citations

For This Compound
2
Citations
N Haider, I Hochholdinger, P Mátyus… - Chemical and …, 2010 - jstage.jst.go.jp
A series of 4-aminomethylpyridazines and-pyridazin-3 (2H)-ones (“diaza-benzylamines”), bearing alkylamino side chains in ortho position relative to the CH2NH2 unit, was synthesized …
Number of citations: 6 www.jstage.jst.go.jp
D Schomburg, I Schomburg - Class 1 Oxidoreductases: EC 1, 2013 - Springer
Nomenclature EC number 1.4.3.21 Systematic name primary-amine:oxygen oxidoreductase (deaminating) Recommended name primary-amine oxidase Synonyms AGAO <11> [14,15,…
Number of citations: 2 link.springer.com

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